Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate
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Overview
Description
Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate is a mouthful, but its structure reveals its significance. Let’s break it down:
Methyl: Indicates the presence of a methyl group (CH₃).
3-acetyl: Refers to an acetyl group (CH₃CO-) attached at position 3.
2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate: The core structure, a furoate ring with various functional groups.
Preparation Methods
Synthetic Routes::
Acetylation of Furanone: Starting from furanone, acetylation at position 3 yields the acetyl derivative.
Hydroxylation and Oxidation: Hydroxylation at position 4 followed by oxidation leads to the 4-hydroxy-5-oxo intermediate.
Esterification: Finally, esterification with methyl alcohol produces Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate.
Industrial Production:: While not widely produced industrially, small-scale synthesis occurs in research laboratories due to its biological activities.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the hydroxyl group (position 4) to form a carboxylic acid.
Reduction: Reduction of the keto group (position 5) can yield the corresponding alcohol.
Substitution: Substitution reactions may occur at the acetyl group (position 3).
Common reagents include potassium permanganate (for oxidation), sodium borohydride (for reduction), and various nucleophiles (for substitution).
Scientific Research Applications
Antioxidant Properties: Due to its hydroxyl and keto groups, Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate exhibits antioxidant activity.
Anti-Inflammatory Effects: It modulates inflammatory pathways, making it relevant in drug development.
Natural Product Isolation: Researchers explore its occurrence in plants and fungi.
Mechanism of Action
Antioxidant Mechanism: It scavenges free radicals, protecting cells from oxidative damage.
Anti-Inflammatory Pathways: Inhibits pro-inflammatory enzymes (e.g., COX-2) and cytokines (e.g., TNF-α).
Comparison with Similar Compounds
Similar Compounds: Other furan derivatives, such as furanone and 2-furoic acid, share structural features.
Uniqueness: Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate’s combination of acetyl, hydroxyl, and keto groups sets it apart.
Properties
CAS No. |
23127-83-5 |
---|---|
Molecular Formula |
C11H12O7 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
methyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate |
InChI |
InChI=1S/C11H12O7/c1-5(12)4-11(10(16)17-3)7(6(2)13)8(14)9(15)18-11/h14H,4H2,1-3H3 |
InChI Key |
TWGZLLBNCWEGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C(=C(C(=O)O1)O)C(=O)C)C(=O)OC |
Origin of Product |
United States |
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